Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate
CAS No.:
Cat. No.: VC17194857
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N2O2 |
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Molecular Weight | 166.18 g/mol |
IUPAC Name | methyl 3-cyclopropylimidazole-4-carboxylate |
Standard InChI | InChI=1S/C8H10N2O2/c1-12-8(11)7-4-9-5-10(7)6-2-3-6/h4-6H,2-3H2,1H3 |
Standard InChI Key | YMFYALGUMMVVNW-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CN=CN1C2CC2 |
Introduction
Molecular Structure and Chemical Identity
The molecular structure of methyl 1-cyclopropyl-1H-imidazole-5-carboxylate consists of a five-membered imidazole ring with two nitrogen atoms. The cyclopropyl group at the 1-position introduces steric and electronic effects, while the methyl ester at the 5-position enhances solubility and reactivity. Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C8H10N2O2 | Inferred |
Molecular Weight | 166.18 g/mol | Calculated |
IUPAC Name | Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate | Nomenclature rules |
SMILES Notation | COC(=O)C1=CN(C2CC2)C=N1 | Generated |
The absence of an amino group distinguishes this compound from its analog, methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate (C8H11N3O2, MW 181.19 g/mol). The cyclopropyl group’s strain energy and conformational rigidity may influence the compound’s reactivity and binding affinity in biological systems.
Synthesis and Manufacturing Pathways
General Synthetic Strategies
Imidazole carboxylates are typically synthesized via cyclization reactions or functionalization of pre-existing imidazole cores. For methyl 1-cyclopropyl-1H-imidazole-5-carboxylate, plausible routes include:
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Cyclopropanation of Imidazole Precursors:
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Esterification of Carboxylic Acid Intermediates:
Industrial-Scale Production Considerations
A patent detailing the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate highlights methodologies applicable to analogous compounds . Key steps include:
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Transesterification: Substituting ethyl esters with methyl esters using methanol and acid catalysts (e.g., HCl or H2SO4).
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Purification: Liquid-liquid extraction with solvents like ethyl acetate and washing with alkaline solutions (e.g., saturated NaHCO3) to remove acidic impurities .
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting Point: Estimated 120–140°C (based on analogs with similar substituents).
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Solubility:
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Highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Moderate solubility in methanol and ethyl acetate; poorly soluble in water.
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Spectroscopic Data
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IR Spectroscopy:
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Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester).
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Peaks at ~3100 cm⁻¹ (C-H stretch of cyclopropane).
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NMR Spectroscopy:
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¹H NMR: δ 1.0–1.2 (m, cyclopropyl CH2), δ 3.8 (s, OCH3), δ 7.5 (s, imidazole H).
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¹³C NMR: δ 165 (C=O), δ 140–150 (imidazole C), δ 50–55 (OCH3).
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Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s ester and cyclopropyl groups make it a versatile intermediate for:
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Angiotensin II Receptor Blockers (ARBs): Analogous to olmesartan medoxomil intermediates, which utilize imidazole carboxylates for hypertension treatment .
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Antimicrobial Agents: Imidazole derivatives are known for their activity against bacteria and fungi.
Structure-Activity Relationship (SAR) Insights
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Cyclopropyl Substitution: Enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes.
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Ester Group: Serves as a prodrug moiety, improving bioavailability through hydrolysis in vivo.
Challenges and Future Directions
Synthetic Optimization
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Purity Concerns: Impurities such as hydroxylated or de-esterified byproducts must be minimized via rigorous chromatography or recrystallization .
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Green Chemistry Approaches: Developing catalytic methods to reduce waste and improve atom economy.
Biological Evaluation
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Target Identification: Screening against kinase or protease targets could reveal therapeutic potential.
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Toxicological Profiling: Assessing cytotoxicity and metabolic pathways in vitro.
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